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Compound of Interest

Compound Name: Uhmcp1

Cat. No.: B12396136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions

between the small molecule inhibitor Uhmcp1 and U2AF Homology Motif (UHM) domains.

Uhmcp1 has been identified as a chemical probe that targets the spliceosome, a critical

cellular machinery for gene expression.[1][2] This document outlines the quantitative binding

data, detailed experimental methodologies, and the logical framework of Uhmcp1's mechanism

of action.

Quantitative Binding Data
Uhmcp1 and its analogs have been evaluated for their binding affinity against several UHM

domain-containing proteins. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the inhibitor required to reduce the binding of a natural ligand by

50%, are summarized below. These values were primarily determined using Homogeneous

Time-Resolved Fluorescence (HTRF) assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12396136?utm_src=pdf-interest
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.researchgate.net/figure/NMR-mapping-of-UHMCP1-interactions-within-the-UHM-hydrophobic-pocket-A-H-N_fig5_354588886
https://pubmed.ncbi.nlm.nih.gov/34520118/
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Target UHM
Domain

IC50 (µM) Reference

Uhmcp1 U2AF2-UHM 30 [3]

Uhmcp1 SPF45-UHM 74.85 ± 6.18 [3]

Uhmcp1 Analog 2 U2AF1-UHM
~5-fold lower than

other UHMs
[3]

Uhmcp1 Analog 2 SPF45-UHM
Not markedly changed

from Uhmcp1

Uhmcp1 Analog 2 RBM39-UHM
Not markedly changed

from Uhmcp1

Uhmcp1 Analog 2 PUF60-UHM
Not markedly changed

from Uhmcp1

SF1-8 U2AF1-UHM 59.33 ± 0.02

Hit2 U2AF1-UHM 343.05 ± 62.44

Structural Insights into the Uhmcp1-UHM Interaction
Uhmcp1 has been shown to prevent the protein-protein interaction between SF3b155 and

U2AF65 by binding to the UHM domain of U2AF65. Nuclear Magnetic Resonance (NMR)

analyses and molecular dynamics simulations have confirmed that Uhmcp1 binds within a

hydrophobic pocket on the UHM domain. This pocket is the canonical binding site for UHM

ligand motifs (ULMs), which are characterized by a conserved tryptophan residue that anchors

the interaction. By occupying this hydrophobic pocket, Uhmcp1 directly competes with and

inhibits the binding of ULM-containing proteins.

While a co-crystal structure of Uhmcp1 bound to a UHM domain is not publicly available, NMR

chemical shift perturbation studies have mapped the interaction surface. These studies reveal

that Uhmcp1 binding induces significant chemical shift changes in the amino acid residues

lining the hydrophobic pocket of the U2AF65 UHM domain, consistent with a direct binding

event at this site.
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Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to

characterize the binding of Uhmcp1 to UHM domains.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
HTRF is a robust, high-throughput assay used to measure biomolecular interactions. It

combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection,

which minimizes background fluorescence and enhances signal sensitivity.

Principle: The assay is typically performed in a competitive binding format. A UHM domain

protein, often fused to a donor fluorophore (e.g., Europium cryptate), and a ULM-containing

peptide, labeled with an acceptor fluorophore (e.g., d2), are incubated together. When the UHM

and ULM interact, the donor and acceptor are brought into close proximity, resulting in a FRET

signal. When an inhibitor like Uhmcp1 is introduced, it competes with the ULM peptide for

binding to the UHM domain. This disruption of the UHM-ULM interaction leads to a decrease in

the FRET signal, which is proportional to the concentration of the inhibitor.

General Protocol:

Reagent Preparation:

Purified, recombinant UHM domain-containing protein labeled with a donor fluorophore.

A synthetic ULM peptide labeled with an acceptor fluorophore.

Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).

Serial dilutions of the inhibitor (Uhmcp1).

Assay Plate Setup:

Add a fixed concentration of the labeled UHM domain and ULM peptide to each well of a

low-volume 384-well plate.
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Add varying concentrations of the inhibitor to the wells. Include control wells with no

inhibitor (maximum FRET) and wells with no ULM peptide (background).

Incubation:

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the

binding reaction to reach equilibrium.

Signal Detection:

Read the plate using an HTRF-compatible plate reader, measuring the emission at both

the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for d2).

Data Analysis:

Calculate the HTRF ratio (Acceptor emission / Donor emission).

Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying biomolecular interactions at atomic

resolution in solution. It can be used to map the binding site of a small molecule on a protein

and to determine the dissociation constant (Kd) of the interaction.

Principle: The chemical environment of each atomic nucleus in a protein influences its

resonance frequency in an NMR spectrum. When a ligand binds to a protein, it perturbs the

chemical environment of the nuclei at the binding interface, leading to changes in their

corresponding peaks in the NMR spectrum. These changes, known as chemical shift

perturbations (CSPs), can be monitored to identify the amino acid residues involved in the

interaction.

General Protocol for Titration and CSP Mapping:

Protein Preparation:
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Express and purify 15N-labeled UHM domain protein. The uniform incorporation of the

15N isotope allows for the acquisition of a 1H-15N HSQC spectrum, where each peak

corresponds to a specific backbone amide proton and nitrogen pair.

NMR Sample Preparation:

Prepare a sample of the 15N-labeled UHM domain in a suitable NMR buffer (e.g.,

phosphate buffer at physiological pH).

Prepare a concentrated stock solution of the inhibitor (Uhmcp1) in the same buffer.

NMR Data Acquisition:

Acquire a baseline 1H-15N HSQC spectrum of the protein alone.

Perform a titration by adding increasing amounts of the inhibitor to the protein sample and

acquiring a 1H-15N HSQC spectrum at each titration point.

Data Analysis:

Overlay the spectra from the titration series and identify the peaks that shift or broaden

upon addition of the inhibitor.

Assign the shifting peaks to specific amino acid residues using a previously determined

backbone assignment of the UHM domain.

Calculate the magnitude of the CSPs for each residue. Residues with significant CSPs are

likely part of the binding site.

The dissociation constant (Kd) can be determined by fitting the change in chemical shift as

a function of the ligand concentration to a binding isotherm.

Signaling and Functional Consequences of Uhmcp1
Binding
UHM domains are critical for the assembly of the spliceosome, a large RNA-protein complex

that carries out pre-mRNA splicing. UHM-ULM interactions mediate the recruitment of various
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splicing factors to the 3' splice site. By inhibiting these interactions, Uhmcp1 disrupts the

normal splicing process. This can lead to changes in alternative splicing patterns and ultimately

affect cell viability, making UHM domain inhibitors like Uhmcp1 potential anticancer agents.

Below are diagrams illustrating the experimental workflow for identifying UHM inhibitors and the

logical pathway of Uhmcp1's action.
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Caption: Workflow for the discovery and characterization of UHM domain inhibitors like

Uhmcp1.
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Caption: Logical pathway of Uhmcp1-mediated inhibition of UHM-ULM interaction and its

downstream effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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